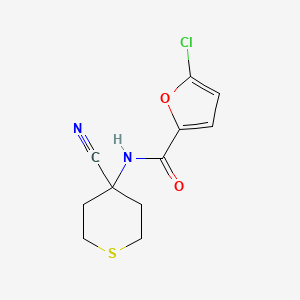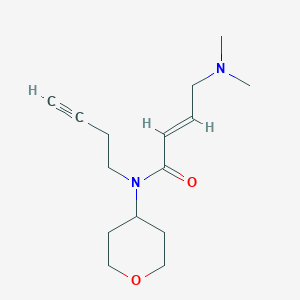![molecular formula C6H3ClFN3 B2872633 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine CAS No. 2227206-65-5](/img/structure/B2872633.png)
5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C6H3ClFN3. It has a molecular weight of 171.56 . This compound is often used in the synthesis of active pharmaceutical ingredients .
Synthesis Analysis
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis of these compounds involves the use of electron-donating groups (EDGs) at position 7 on the fused ring, which improves both the absorption and emission behaviors .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine is characterized by a pyrazolo[1,5-a]pyrimidine core, with a chlorine atom at the 5-position and a fluorine atom at the 2-position . The InChI code for this compound is 1S/C6H3ClFN3/c7-4-1-2-11-6(9-4)3-5(8)10-11/h1-3H .It has tunable photophysical properties, with its absorption and emission behaviors being improved by the presence of electron-donating groups .
Scientific Research Applications
Fluorescent Molecules for Intracellular Dynamics
This compound is identified as a strategic component for creating fluorescent molecules crucial in studying intracellular processes. The tunable photophysical properties of these molecules allow for the observation of dynamic biological interactions within cells .
Chemosensors
Due to its structural characteristics, 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine can be used in the development of chemosensors. These are devices that can detect chemical information and convert it into an analytically useful signal .
Organic Materials Progress
The compound’s simpler and greener synthetic methodology makes it a valuable asset in the advancement of organic materials. It offers a more sustainable approach to material synthesis with potential applications in various industries .
Solid-State Emitters
With the ability to exhibit good solid-state emission intensities, this compound can be designed into solid-state emitters. These are important for applications such as display technologies and lighting systems .
Comparative Photobleaching Performance
5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine shows excellent photobleaching performance, which is crucial for long-term imaging applications where the stability of the fluorescent signal is paramount .
Optical Applications
The compound’s electron-donating groups at position 7 on the fused ring improve both absorption and emission behaviors, making it suitable for various optical applications, including the design of new fluorophores .
Bioimaging Applications
Due to its favorable optical properties, 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine can be utilized in bioimaging techniques. This allows for the visualization of biological processes at the molecular level .
Organic Light-Emitting Devices (OLEDs)
The compound’s properties make it a candidate for use in OLEDs. These devices are used in a wide range of technologies, from television screens to smartphone displays, offering high-quality visual experiences .
Safety and Hazards
The safety information for 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine indicates that it should be stored at a temperature of 28°C . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335 .
properties
IUPAC Name |
5-chloro-2-fluoropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-4-1-2-11-6(9-4)3-5(8)10-11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMFYBHMLSTIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)F)N=C1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2872551.png)

![3-fluoro-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2872555.png)
![N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2872557.png)
![Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine](/img/structure/B2872558.png)



![6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2872564.png)


![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2872570.png)
![[4-[(2-Chloro-6-fluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2872573.png)